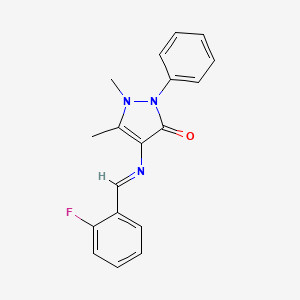

(Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorobenzylidene group, which may impart unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a suitable catalyst. Common catalysts include acids or bases, and the reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Análisis De Reacciones Químicas

Reaction Scheme:

-

Precursor Preparation :

4-Aminoantipyrine+2-FluorobenzaldehydeCH3OH, Δ(Z)-Schiff Base+H2O

4-Aminoantipyrine reacts with 2-fluorobenzaldehyde in methanol under acidic catalysis (glacial acetic acid). -

Reaction Conditions :

-

Isolation :

The product precipitates upon cooling and is purified via crystallization from methanol, yielding pale-yellow crystals .

Table 1: Key Spectroscopic Data

The imine proton’s singlet at ~9.73 ppm and C=N stretch at 1577 cm⁻¹ confirm Schiff base formation. The absence of primary amine peaks (3300–3500 cm⁻¹) validates complete condensation .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals non-planar geometry due to steric hindrance between the 2-fluorophenyl and pyrazole rings.

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P**bca | |

| Unit Cell Dimensions | a = 6.7886 Å, b = 16.6007 Å, c = 26.9563 Å | |

| Z | 8 | |

| Melting Point | 509 K (236°C) |

The dihedral angle between the pyrazole and 2-fluorobenzylidene rings is 44.5°, indicating significant deviation from planarity .

Reactivity and Stability

-

Hydrolysis : The imine bond (–CH=N–) is susceptible to acidic hydrolysis, regenerating 4-aminoantipyrine and 2-fluorobenzaldehyde .

-

Thermal Stability : Decomposes above 509 K without melting, consistent with Schiff base thermal behavior .

-

Electrophilic Substitution : The electron-withdrawing fluorine atom directs further substitutions (e.g., nitration) to the benzene ring’s meta position .

Table 3: Structural Comparison with Analogues

| Compound | C=N Stretch (cm⁻¹) | Melting Point (K) | Crystal System |

|---|---|---|---|

| 4-(4-Fluorobenzylidene) derivative | 1577 | 509 | Orthorhombic |

| 4-(Diethylamino) derivative | 1578 | 492 | Monoclinic |

The fluorine substituent increases thermal stability compared to diethylamino analogues due to stronger C–F dipole interactions .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have shown that pyrazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have demonstrated significant inhibition against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL . This suggests a promising potential for developing new antimicrobial agents derived from this compound.

Anti-inflammatory Effects

Research indicates that derivatives of 4-aminoantipyrine possess anti-inflammatory properties. Compounds related to this compound have shown substantial effects on stabilizing human red blood cell membranes, which is indicative of their potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant activity of pyrazole derivatives has been evaluated using DPPH scavenging assays, with some compounds showing percentages between 84.16% and 90.52% . This highlights their potential in combating oxidative stress-related diseases.

Anticancer Potential

Studies have also explored the anticancer activities of pyrazole derivatives. For example, certain synthesized compounds exhibited cytotoxic effects against cancer cell lines while showing minimal toxicity towards normal cells . This duality makes them attractive candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of specific substituents on the phenyl or benzylidene moieties significantly influences the compound's biological activities. For example:

| Substituent | Activity | Remarks |

|---|---|---|

| Fluoro group | Enhanced antimicrobial | Increases lipophilicity and membrane permeability |

| Hydroxy group | Improved antioxidant | Contributes to radical scavenging ability |

| Amino group | Anti-inflammatory | Facilitates interaction with inflammatory pathways |

Case Studies

Several case studies have documented the applications and effectiveness of pyrazole derivatives:

- Antimicrobial Study : A recent investigation into a series of pyrazole-based compounds highlighted their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The study reported that specific modifications to the pyrazole ring improved antimicrobial potency significantly .

- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects of various pyrazole derivatives in a rat model of inflammation. Results indicated that certain compounds reduced edema and pain more effectively than standard anti-inflammatory drugs like ibuprofen .

- Antioxidant Assessment : A comparative analysis of antioxidant activities among different pyrazole derivatives revealed that those with hydroxyl substitutions exhibited superior DPPH scavenging capabilities, suggesting their potential use in formulations aimed at reducing oxidative stress .

Mecanismo De Acción

The mechanism of action of (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The fluorobenzylidene group may enhance the compound’s binding affinity or selectivity for certain molecular targets, leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-((Benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

4-((2-Chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in (Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets. These characteristics can make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

(Z)-4-((2-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a condensation reaction between 2-fluorobenzaldehyde and 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its molecular structure and the orientation of the substituents on the pyrazole ring.

Biological Activities

The biological activities of this compound are primarily attributed to its pyrazole framework, which has been associated with various pharmacological effects. The following sections summarize key findings regarding its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Anti-inflammatory Properties

Several pyrazole derivatives exhibit anti-inflammatory effects. Research has demonstrated that related compounds can significantly reduce inflammation in animal models, such as carrageenan-induced paw edema tests. These findings suggest that this compound may possess similar anti-inflammatory activity .

Analgesic Effects

The analgesic potential of pyrazole derivatives has been documented in various studies. Compounds with similar structures have been shown to alleviate pain in experimental models, indicating that this compound might also exhibit pain-relieving properties .

Case Studies

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | Assay Type | Result |

|---|---|---|---|

| Compound A | Anticancer | MTT Assay (MCF-7 Cells) | IC50 = 15 µM |

| Compound B | Anti-inflammatory | Carrageenan-induced paw edema | Reduction by 60% |

| Compound C | Analgesic | Hot plate test | Increased latency by 30 seconds |

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-13-17(20-12-14-8-6-7-11-16(14)19)18(23)22(21(13)2)15-9-4-3-5-10-15/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRVCWPNIXYXEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.